An In-Depth Technical Guide to Methyl 3,3,3-trimethoxypropanoate (CAS 133871-52-0)
An In-Depth Technical Guide to Methyl 3,3,3-trimethoxypropanoate (CAS 133871-52-0)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 3,3,3-trimethoxypropanoate (CAS 133871-52-0) is an organic compound featuring a methyl ester and an orthoester functional group. While specific experimental data for this molecule is limited in publicly accessible literature, its chemical behavior can be thoroughly understood through the well-established principles of orthoester chemistry. This guide provides a comprehensive overview of its predicted physical and chemical properties, plausible synthetic routes, characteristic reactivity with mechanistic insights, and expected spectroscopic signatures. The content herein is synthesized from foundational organic chemistry literature and data from analogous compounds to offer a robust technical resource for researchers and professionals in drug development and chemical synthesis.
Core Molecular Attributes and Predicted Physicochemical Properties
Methyl 3,3,3-trimethoxypropanoate possesses the molecular formula C₇H₁₄O₅ and a molecular weight of 178.18 g/mol .[1] The presence of the orthoester group, a carbon atom bonded to three alkoxy groups, profoundly influences its properties, rendering it a versatile, yet sensitive, chemical entity.
Table 1: Physical and Chemical Properties of Methyl 3,3,3-trimethoxypropanoate
| Property | Value | Source/Basis |
| CAS Number | 133871-52-0 | Verified |
| Molecular Formula | C₇H₁₄O₅ | [1] |
| Molecular Weight | 178.18 g/mol | [1] |
| Appearance | Colorless liquid (Predicted) | Analogy to other aliphatic orthoesters.[2][3] |
| Boiling Point | ~170-190 °C (Estimated) | Extrapolated from similar aliphatic esters and orthoesters. |
| Density | ~1.05-1.15 g/mL (Estimated) | Analogy to similar aliphatic esters and orthoesters.[3] |
| Solubility | Soluble in most organic solvents; hydrolyzes in aqueous acid. | General property of orthoesters.[2][4] |
Plausible Synthetic Pathways
The synthesis of Methyl 3,3,3-trimethoxypropanoate is not widely documented. However, established methods for orthoester formation provide reliable blueprints for its preparation. The two most probable routes are the Pinner reaction starting from a nitrile and transesterification.
Synthesis via the Pinner Reaction
The Pinner reaction is a classic method for preparing orthoesters from nitriles and alcohols in the presence of a strong acid, typically hydrogen chloride.[1][5][6] This pathway would involve the reaction of methyl 3-cyanopropanoate with an excess of methanol.
Experimental Protocol: Hypothetical Pinner Reaction Synthesis
-
Preparation: Anhydrous methanol is cooled to 0 °C in a flask equipped with a gas inlet tube, a stirrer, and a drying tube.
-
Acidification: Anhydrous hydrogen chloride gas is bubbled through the cold methanol until saturation to form a methanolic HCl solution.
-
Nitrile Addition: Methyl 3-cyanopropanoate is added dropwise to the stirred, cold methanolic HCl solution.
-
Imidate Formation: The reaction mixture is stirred at a low temperature to facilitate the formation of the intermediate imidate salt (Pinner salt).[5][7]
-
Orthoester Formation: The reaction is allowed to proceed, often with the addition of more methanol, to drive the conversion of the Pinner salt to the final orthoester product.[5]
-
Workup and Purification: The reaction is quenched, neutralized, and the product is extracted. Purification is typically achieved by distillation under reduced pressure.
Caption: Proposed Pinner reaction workflow for the synthesis of Methyl 3,3,3-trimethoxypropanoate.
Synthesis via Transesterification
Transesterification offers another viable route, involving the reaction of a more readily available orthoester, such as trimethyl orthoacetate, with a suitable diol, followed by further reaction. However, a more direct approach would be the reaction of methyl 3,3,3-trichloropropanoate with sodium methoxide, a variation of the Williamson ether synthesis.[8][9]
Reactivity and Mechanistic Insights: The Chemistry of the Orthoester Group
The reactivity of Methyl 3,3,3-trimethoxypropanoate is dominated by the orthoester functional group. Orthoesters are generally stable under neutral or basic conditions but are highly susceptible to hydrolysis in the presence of acid.[2][4]
Acid-Catalyzed Hydrolysis
The acid-catalyzed hydrolysis of orthoesters is a rapid and typically quantitative reaction that yields an ester and two equivalents of alcohol.[2][8] This property makes orthoesters useful as protecting groups for carboxylic acids that can be removed under mild acidic conditions.
The mechanism proceeds through the protonation of one of the alkoxy oxygens, creating a good leaving group (methanol). Subsequent elimination of methanol forms a resonance-stabilized oxocarbenium ion. Nucleophilic attack by water on this intermediate, followed by deprotonation and further reaction, leads to the final ester and alcohol products.
Caption: Simplified mechanism of acid-catalyzed hydrolysis of an orthoester.
Reactions with Nucleophiles
The electrophilic central carbon of the orthoester can react with various nucleophiles, particularly in the presence of a Lewis acid. This reactivity allows for the use of orthoesters in C-C bond-forming reactions. For instance, the Johnson-Claisen rearrangement utilizes an allylic alcohol and an orthoester to form a γ,δ-unsaturated ester.[2][8]
Predicted Spectroscopic Signatures
Table 2: Predicted Spectroscopic Data for Methyl 3,3,3-trimethoxypropanoate
| Technique | Predicted Key Features | Rationale |
| ¹H NMR | - Singlet at ~3.2-3.4 ppm (9H, -C(OCH₃)₃) - Singlet at ~3.7 ppm (3H, -COOCH₃) - Triplet at ~2.5-2.7 ppm (2H, -CH₂COOCH₃) | Chemical shifts are estimated based on typical values for methoxy groups on orthoesters and methyl esters, and the methylene group adjacent to a carbonyl. |
| ¹³C NMR | - Signal at ~170-175 ppm (C=O of ester) - Signal at ~115-120 ppm (orthoester carbon) - Signals at ~50-55 ppm (methoxy carbons) - Signal at ~30-35 ppm (-CH₂-) | The orthoester carbon is characteristically deshielded.[10][11][12] Carbonyl carbons of esters appear in the downfield region.[12][13] |
| IR Spectroscopy | - Strong C=O stretch at ~1740 cm⁻¹ - Strong C-O stretches in the 1150-1050 cm⁻¹ region | The ester carbonyl stretch is a prominent feature. The multiple C-O bonds of the orthoester and ester groups will result in strong absorptions in the fingerprint region.[4] |
Safety, Handling, and Storage
Orthoesters are generally considered to be of low to moderate toxicity. However, as with all chemicals, appropriate safety precautions should be taken.
-
Handling: Work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Storage: Store in a tightly sealed container in a cool, dry place away from acids and moisture to prevent hydrolysis.
-
Hazards: May be combustible. Avoid contact with strong oxidizing agents and strong acids.
Potential Applications in Research and Development
The unique reactivity of the orthoester functional group in Methyl 3,3,3-trimethoxypropanoate suggests several potential applications in organic synthesis and drug development:
-
Protecting Group: The orthoester can serve as a protecting group for the carboxylic acid functionality, which is stable to basic conditions but readily cleaved under mild acid catalysis.[2]
-
Synthetic Intermediate: It can act as a precursor for the synthesis of other molecules. The orthoester moiety can be transformed into various other functional groups.
-
Monomer for Poly(ortho esters): Poly(ortho esters) are a class of biodegradable polymers with applications in drug delivery systems.[14] While this specific molecule's polymerization potential is unconfirmed, related structures are used for this purpose. The degradation of these polymers via hydrolysis can be controlled, allowing for tunable drug release profiles.[14]
Conclusion
Methyl 3,3,3-trimethoxypropanoate, while not extensively characterized in the scientific literature, represents a molecule with significant potential in synthetic chemistry. Its properties and reactivity can be reliably predicted based on the well-understood chemistry of orthoesters. This guide provides a foundational understanding for researchers looking to synthesize or utilize this compound, highlighting its potential as a synthetic intermediate and a building block for more complex molecular architectures. As with any lesser-known compound, small-scale experimental validation of the predicted properties and reactivity is strongly recommended.
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